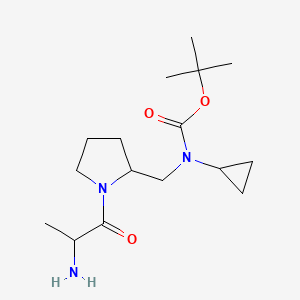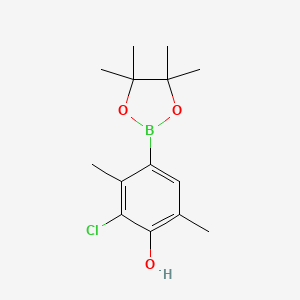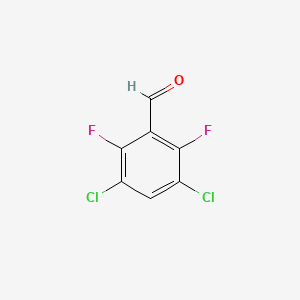
1-(4-Nitronaphthalen-1-yl)ethyl piperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Nitronaphthalen-1-yl)ethyl piperidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Méthodes De Préparation
The synthesis of 1-(4-Nitronaphthalen-1-yl)ethyl piperidine-4-carboxylate involves several steps. One common synthetic route includes the nitration of naphthalene to form 4-nitronaphthalene, followed by its reaction with ethyl piperidine-4-carboxylate under specific conditions. The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Analyse Des Réactions Chimiques
1-(4-Nitronaphthalen-1-yl)ethyl piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and solvents like ethanol. Major products formed from these reactions include amino derivatives and substituted piperidine compounds.
Applications De Recherche Scientifique
1-(4-Nitronaphthalen-1-yl)ethyl piperidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperidine derivatives are explored for their pharmacological activities, and this compound may have potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(4-Nitronaphthalen-1-yl)ethyl piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with biological targets. The piperidine moiety is known to interact with various receptors and enzymes, leading to its pharmacological effects .
Comparaison Avec Des Composés Similaires
1-(4-Nitronaphthalen-1-yl)ethyl piperidine-4-carboxylate can be compared with other piperidine derivatives such as:
Ethyl 1-(4-nitronaphthalen-1-yl)piperidine-4-carboxylate: Similar in structure but with different substituents.
Piperidine-4-carboxylate derivatives: These compounds share the piperidine core but differ in their functional groups and biological activities.
The uniqueness of this compound lies in its specific combination of the nitronaphthalene and piperidine moieties, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C18H20N2O4 |
|---|---|
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
1-(4-nitronaphthalen-1-yl)ethyl piperidine-4-carboxylate |
InChI |
InChI=1S/C18H20N2O4/c1-12(24-18(21)13-8-10-19-11-9-13)14-6-7-17(20(22)23)16-5-3-2-4-15(14)16/h2-7,12-13,19H,8-11H2,1H3 |
Clé InChI |
YAGXAZBSHLXSPU-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C2=CC=CC=C21)[N+](=O)[O-])OC(=O)C3CCNCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


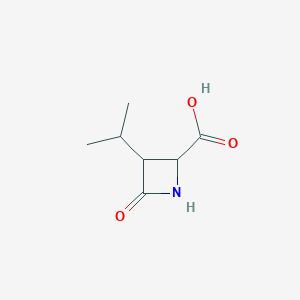
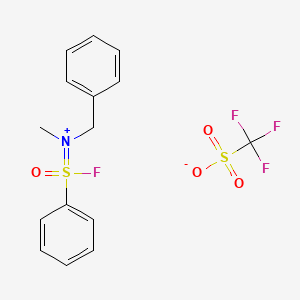
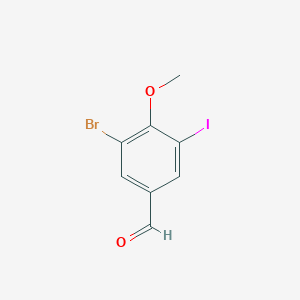
![1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-2,5-bis(4-fluorophenyl)pyrrolidine](/img/structure/B14779245.png)
![(1R,4aS,7aS)-Methyl 1-ethoxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B14779256.png)
![Tert-butyl 4-[1-(4-chlorophenyl)-1-hydroxypentan-2-yl]benzoate](/img/structure/B14779260.png)
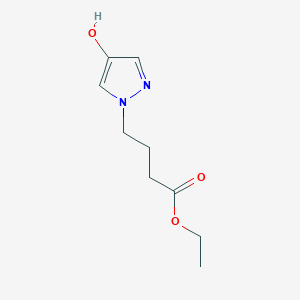


![sodium,(6R,7S)-7-[[(2R,3S)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-3-hydroxybutanoyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14779303.png)
![[2-(2-fluoro-4-iodoanilino)phenyl]-(3-hydroxy-3-piperidin-2-ylazetidin-1-yl)methanone](/img/structure/B14779304.png)
